![molecular formula C23H28FN3O4 B11036702 Tert-butyl 4-[(8-fluoro-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11036702.png)

Tert-butyl 4-[(8-fluoro-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

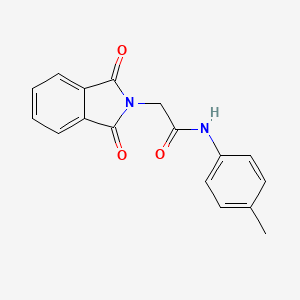

Tert-butyl 4-[(8-Fluor-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]chinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie der pharmazeutischen Chemie, der organischen Synthese und der Materialwissenschaft. Diese Verbindung weist eine einzigartige Struktur auf, die einen Chinolinkern, einen Pyrazinring und eine tert-Butylestergruppe umfasst, was sie zu einem interessanten Gegenstand für chemische Forschung und Entwicklung macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tert-butyl 4-[(8-Fluor-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]chinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz umfasst die folgenden Schritte:

Bildung des Chinolinkerns: Der Chinolinkern kann durch eine Pfitzinger-Reaktion synthetisiert werden, die die Kondensation eines Isatin-Derivats mit einem Keton in Gegenwart einer Base beinhaltet.

Einführung der Fluor- und Dimethylgruppen: Die Fluorierung und Methylierung können mit Reagenzien wie Selectfluor bzw. Methyliodid erreicht werden.

Bildung des Pyrazinrings: Der Pyrazinring kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Diamin- und Diketonvorläufer aufgebaut werden.

Veresterung: Der letzte Schritt umfasst die Veresterung der Carbonsäuregruppe mit tert-Butylalkohol in Gegenwart eines Säurekatalysators.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und skalierbaren Reinigungsverfahren wie Kristallisation und Chromatographie.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Chinolinkern, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsreaktionen können an den Carbonylgruppen unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Fluor- und Estergruppen, unter Verwendung von Nukleophilen wie Aminen oder Thiolen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Ammoniak oder primäre Amine in Ethanol.

Hauptprodukte

Oxidation: Chinolin-N-Oxid-Derivate.

Reduktion: Alkohol-Derivate des Chinolinkerns.

Substitution: Amino- oder Thiol-substituierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der organischen Synthese kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle dienen. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen der funktionellen Gruppen, was sie zu einem vielseitigen Zwischenprodukt macht.

Biologie

In der biologischen Forschung kann die Verbindung als Sonde verwendet werden, um Enzymwechselwirkungen zu untersuchen, insbesondere solche, die Chinolin- und Pyrazinderivate betreffen. Sie kann auch als potenzieller Leitstoff in der Wirkstoffforschung dienen, die auf bestimmte Enzyme oder Rezeptoren abzielt.

Medizin

Medizinisch gesehen deutet die Struktur der Verbindung auf potenzielle Anwendungen als Antikrebs- oder Entzündungshemmer hin. Ihre Fähigkeit, mit biologischen Zielstrukturen wie Enzymen und Rezeptoren zu interagieren, macht sie zu einem Kandidaten für weitere pharmakologische Studien.

Industrie

Im Industriesektor kann die Verbindung bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften wie Fluoreszenz oder Leitfähigkeit verwendet werden, da sie eine einzigartige elektronische Struktur aufweist.

Wirkmechanismus

Der Wirkmechanismus von Tert-butyl 4-[(8-Fluor-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]chinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Der Chinolinkern kann mit DNA interkalieren, während der Pyrazinring Wasserstoffbrückenbindungen mit Aminosäureresten in Proteinen bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren, was zu verschiedenen biologischen Wirkungen führt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-[(8-fluoro-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

Introduction of the Fluoro and Dimethyl Groups: Fluorination and methylation can be achieved using reagents such as Selectfluor and methyl iodide, respectively.

Formation of the Pyrazine Ring: The pyrazine ring can be constructed via a cyclization reaction involving appropriate diamine and diketone precursors.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro and ester groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Ammonia or primary amines in ethanol.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives of the quinoline core.

Substitution: Amino or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving quinoline and pyrazine derivatives. It may also serve as a potential lead compound in drug discovery efforts targeting specific enzymes or receptors.

Medicine

Medicinally, the compound’s structure suggests potential applications as an anti-cancer or anti-inflammatory agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for further pharmacological studies.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Wirkmechanismus

The mechanism of action of Tert-butyl 4-[(8-fluoro-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, while the pyrazine ring can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chinolin-Derivate: Verbindungen wie Chloroquin und Chinin, die ebenfalls einen Chinolinkern aufweisen.

Pyrazin-Derivate: Verbindungen wie Pyrazinamid und Phenazin, die einen Pyrazinring enthalten.

Fluorchinolone: Antibiotika wie Ciprofloxacin und Levofloxacin, die eine fluorierte Chinolinstruktur aufweisen.

Einzigartigkeit

Tert-butyl 4-[(8-Fluor-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]chinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate ist aufgrund seiner Kombination aus einem fluorierten Chinolinkern, einem Pyrazinring und einer tert-Butylestergruppe einzigartig. Diese Kombination bietet ein deutliches elektronisches und sterisches Profil, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie macht.

Eigenschaften

Molekularformel |

C23H28FN3O4 |

|---|---|

Molekulargewicht |

429.5 g/mol |

IUPAC-Name |

tert-butyl 4-[(6-fluoro-11,11-dimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-9-yl)methyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C23H28FN3O4/c1-22(2,3)31-21(30)26-8-6-25(7-9-26)13-14-12-23(4,5)27-18-16(14)10-15(24)11-17(18)19(28)20(27)29/h10-12H,6-9,13H2,1-5H3 |

InChI-Schlüssel |

FKUYRCLQFPCGBN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)F)CN4CCN(CC4)C(=O)OC(C)(C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11036621.png)

![(1E)-1-[(4-ethoxyphenyl)imino]-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036629.png)

![6',6',8'-Trimethyl-2,3,4,5',6',9-hexahydrodispiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cycloheptan]-2'-one](/img/structure/B11036641.png)

![2-[(2,4-dichlorophenyl)amino]-6-(phenylcarbonyl)-5,6-dihydropyrimidin-4(1H)-one](/img/structure/B11036647.png)

![N-[3-(3-Methyl-1-piperidinyl)propyl]-6,7,8,9-tetrahydro-1H-thiopyrano[4,3-B][1]benzothiophene-3-carboxamide](/img/structure/B11036654.png)

![(5E)-3-(3,4-dichlorophenyl)-5-[(3,4-diethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11036655.png)

![(2E)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11036690.png)

![N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B11036695.png)

![Ethyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11036700.png)

![Ethyl {2-[2-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-4-YL}acetate](/img/structure/B11036707.png)